molecular formula C12H8F2O B13201358 2-Fluoro-3-(4-fluorophenyl)phenol CAS No. 1214345-51-3

2-Fluoro-3-(4-fluorophenyl)phenol

Cat. No.: B13201358
CAS No.: 1214345-51-3
M. Wt: 206.19 g/mol
InChI Key: IHZRNOUFEWCZFQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-fluorophenyl)phenol is an aromatic compound that features a phenol group substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorophenyl)phenol can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol under palladium catalysis.

    Direct Fluorination: Another approach involves the direct fluorination of 3-(4-fluorophenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound often utilizes the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-Fluoro-3-(4-fluorophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenol
  • 4-Fluorophenol
  • 3-Fluorophenol

Comparison

2-Fluoro-3-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms at specific positions on the phenol ring. This dual substitution enhances its chemical stability and reactivity compared to similar compounds with only one fluorine atom. Additionally, the electronic properties of the compound are distinct, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-Fluoro-3-(4-fluorophenyl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F2O
  • Molecular Weight : 220.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1214345-51-3

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Phenol derivatives and fluorinating agents.
  • Fluorination Reaction : The introduction of fluorine atoms at specific positions on the phenolic ring can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or via electrophilic aromatic substitution.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential antimicrobial agent in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria.
  • Disruption of Membrane Integrity : Fluorinated compounds often exhibit enhanced lipophilicity, allowing them to disrupt microbial membranes.

Case Studies and Research Findings

  • Inhibition of Tyrosinase Activity :
    A study demonstrated that derivatives containing the fluorinated phenyl moiety significantly inhibited tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds ranged from 0.19 to 1.72 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .
  • Antibiofilm Activity :
    Research highlighted the efficacy of this compound in reducing biofilm formation in Staphylococcus aureus. The compound exhibited a biofilm inhibition concentration (MBIC) of approximately 62.5 μg/mL, showcasing its potential in preventing biofilm-related infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound MIC (μg/mL) Biofilm Inhibition (MBIC)
This compound3262.5
4-Fluorophenol64125
Phenol>128>250

This table illustrates that the introduction of fluorine atoms enhances both antimicrobial and antibiofilm activities compared to non-fluorinated analogs.

Properties

CAS No.

1214345-51-3

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H

InChI Key

IHZRNOUFEWCZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C2=CC=C(C=C2)F

Origin of Product

United States

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